2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

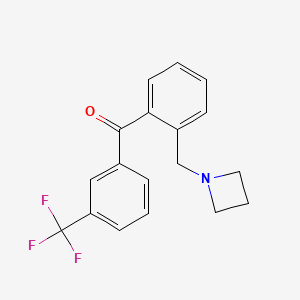

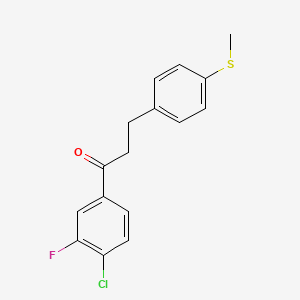

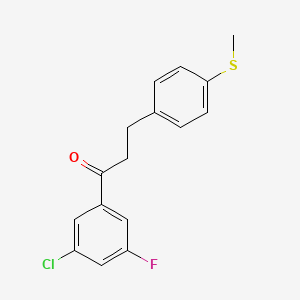

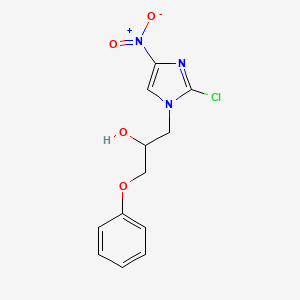

“2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C10H11N3O2S . It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of this compound is complex and involves multiple steps . The process includes the use of various reagents and conditions, and the yield can vary depending on the specific procedures used . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C10H11N3O2S . Detailed structural analysis can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary depending on the conditions and reagents used . Detailed information about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure . Detailed information about these properties can be found in the referenced databases .Aplicaciones Científicas De Investigación

Dual Inhibitors in Arthritis Treatment

Research has explored compounds with the 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) structure for their potential in treating arthritis. These compounds, such as S-2474, have shown effectiveness in inhibiting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in inflammatory processes. This dual inhibition, coupled with their ability to reduce interleukin-1 production, makes them promising candidates for antiarthritic treatments, showing efficacy in animal models without causing ulcers (Inagaki et al., 2000).

Library Synthesis for Probe Discovery

Another study focused on creating libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols. This approach is vital for small molecular probe discovery, as it allows for rapid generation of diverse compounds for screening in various biological assays (Rolfe et al., 2011).

Cyclin-Dependent Kinase Inhibitors in Cancer Therapy

In cancer research, 3,5-diaminoindazoles containing 1λ6-isothiazolidine-1,1-dioxide at the 5-position of indazole have been developed as cyclin-dependent kinase (CDK) inhibitors. These compounds exhibit significant anti-proliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Lee et al., 2008).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides, such as 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides, has been achieved through thermal Diels-Alder reactions. These cyclic sulfonamides have potential applications in medicinal chemistry, including the development of histamine H3 receptor antagonists (Greig et al., 2001).

Regioselective Synthesis of N-substituted Isothiazolidine-1,1-dioxides

In the field of organic synthesis, methods have been developed for the regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides. This advancement is crucial for the production of specific isomers and derivatives with potential pharmacological importance (Cleator et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its targets . This interaction leads to changes in the function of these kinases, affecting their ability to regulate cell cycle progression and respond to DNA damage.

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation and DNA damage response. The inhibition of CHK1, CHK2, and SGK kinases disrupts these pathways, leading to cell cycle arrest and impaired DNA repair .

Result of Action

The molecular and cellular effects of the compound’s action include cell cycle arrest and impaired DNA repair . These effects can lead to cell death, particularly in cancer cells that rely on these kinases for survival and proliferation.

Propiedades

IUPAC Name |

2-(1H-indazol-6-yl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c14-16(15)5-1-4-13(16)9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOANJZYFHWLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640009 |

Source

|

| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952183-42-5 |

Source

|

| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.